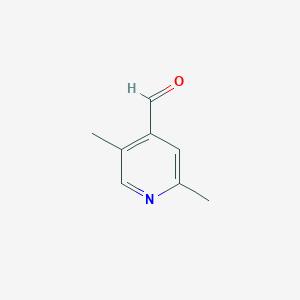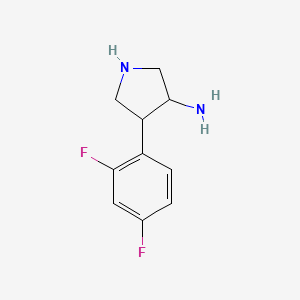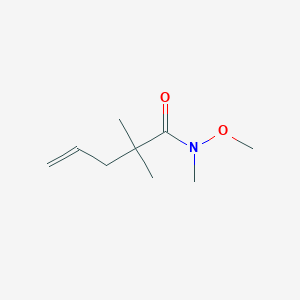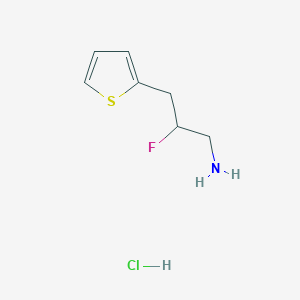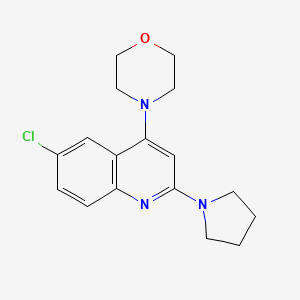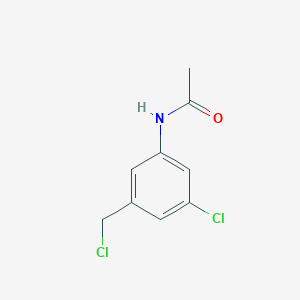
Acetic acid; benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid; benzene-1,3-diol is a compound that combines the properties of acetic acid and benzene-1,3-diol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its sour taste and pungent smell. Benzene-1,3-diol, also known as resorcinol, is an aromatic organic compound with the chemical formula C₆H₄(OH)₂. It is a type of phenol with two hydroxyl groups bonded to a benzene ring in the meta position. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; benzene-1,3-diol can be achieved through several methods. One common method involves the hydroxylation of benzene derivatives. For instance, benzene can be hydroxylated using hydrogen peroxide in the presence of a catalyst to form benzene-1,3-diol. Another method involves the reduction of diketones using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of benzene-1,3-diol typically involves the catalytic hydroxylation of benzene or the reduction of 1,3-dinitrobenzene. Acetic acid is produced industrially by the oxidation of ethanol or the carbonylation of methanol. The combination of these two compounds can be achieved through esterification reactions under acidic conditions.
化学反応の分析
Types of Reactions
Acetic acid; benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: Benzene-1,3-diol can be oxidized to form quinones.
Reduction: Reduction of benzene-1,3-diol can yield cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
Acetic acid; benzene-1,3-diol has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, plastics, and pharmaceuticals
作用機序
The mechanism of action of acetic acid; benzene-1,3-diol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and other biomolecules, altering their structure and function. The carboxyl group of acetic acid can participate in acid-base reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
Benzene-1,2-diol (Catechol): Similar structure but with hydroxyl groups in the ortho position.
Benzene-1,4-diol (Hydroquinone): Hydroxyl groups in the para position.
Phenol: Single hydroxyl group attached to the benzene ring.
Uniqueness
Acetic acid; benzene-1,3-diol is unique due to the presence of both a carboxyl group and two hydroxyl groups in the meta position on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
特性
分子式 |
C8H10O4 |
|---|---|
分子量 |
170.16 g/mol |
IUPAC名 |
acetic acid;benzene-1,3-diol |
InChI |
InChI=1S/C6H6O2.C2H4O2/c7-5-2-1-3-6(8)4-5;1-2(3)4/h1-4,7-8H;1H3,(H,3,4) |
InChIキー |
GFTDQJAZMGKDSX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC(=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


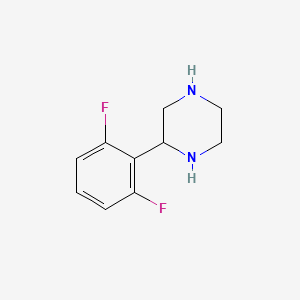



![7-Hydroxy-4-azaspiro[2.5]octan-5-one](/img/structure/B14864531.png)
